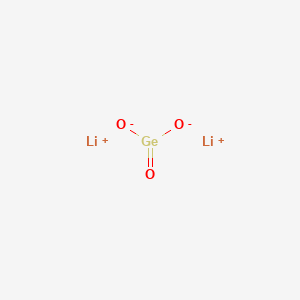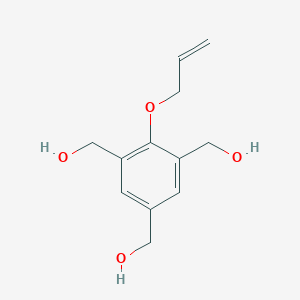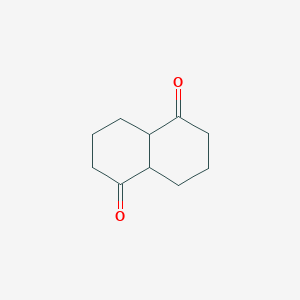
1,5-Decalindione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,5-Decalindione and related compounds involves several key techniques. For instance, the stereocontrolled synthesis of polyfunctionalized cis-decalins, which can be related to the synthesis of 1,5-Decalindione, has been achieved through a four-step process. This process includes oxidation, intermolecular Diels-Alder reaction, olefination, and Cope rearrangement, demonstrating the complexity and precision required in synthesizing such molecules (Hsu et al., 2008).
Molecular Structure Analysis
The molecular structure of 1,5-Decalindione and its derivatives is a key area of study. Research on N-Monoalkyl 1,5-diaza-cis-decalins, for example, provides insight into the conformational properties of these molecules. These studies reveal how the conformational equilibrium is affected by the size of the N-alkyl group, which is directly related to the molecular structure of the compounds (Xie et al., 2001).
Chemical Reactions and Properties
The chemical reactions and properties of 1,5-Decalindione derivatives have been explored through the design and synthesis of novel chiral 1,5-diaza-cis-decalins. This research focuses on controlling the conformational equilibria of these molecules, thereby influencing their chemical reactions and properties. These studies have shown potential applications in asymmetric lithiation-substitution reactions, with significant enantioselectivity achieved (Zhen-Jiang Xu & Kozlowski, 2002).
Physical Properties Analysis
Although specific studies on the physical properties of 1,5-Decalindione were not directly found, research in related compounds, such as decalins and their analogs, generally focuses on aspects like solubility, melting point, and crystalline structure. These properties are crucial for understanding the behavior of these compounds under different conditions and for their potential application in various fields.
Chemical Properties Analysis
The chemical properties of 1,5-Decalindione, including reactivity, stability, and interactions with other compounds, are essential for its application in synthesis and material science. Studies on compounds like 1,5-diaza-cis-decalins offer insights into torsional effects and conformational equilibria, which are important for predicting the chemical behavior of 1,5-Decalindione (Ganguly et al., 2001).
Applications De Recherche Scientifique
Biaryl Coupling Reactions Catalyzed by 1,5-diazadecalin Metal Complexes : This study examines chiral 1,5-diaza-cis-decalins as ligands in enantioselective oxidative biaryl coupling of 2-naphthol derivatives. Using a 1,5-diaza-cis-decalin copper(I) iodide complex with oxygen as the oxidant, selective couplings achieved high yield and enantioselectivity (Li, Yang, & Kozlowski, 2001) (Li, Yang, & Kozlowski, 2001).
Construction of the Angularly Hydroxylated cis 1,8-naphthalenedione System : This paper explores constructing the angularly hydroxylated 1,8-decalindione system typical of tetracycline antibiotics. The approach involves using fluoride ion on an enediol disilyl ether to construct the α-hydroxy-β-diketone structure (Stork & Yee, 1984) (Stork & Yee, 1984).
Metabolic Profiling Procedures for NMR Spectroscopy of Plasma : This research summarizes NMR spectroscopic applications in metabolic studies and provides protocols for biofluid and tissue sample preparation, including polar and lipophilic metabolite extraction from tissues. This could be relevant for studying the metabolism of 1,5-Decalindione (Beckonert et al., 2007) (Beckonert et al., 2007).
Safety And Hazards
Propriétés
IUPAC Name |
2,3,4,4a,6,7,8,8a-octahydronaphthalene-1,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIFFVCLZZRCQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCCC2=O)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40301381 | |
| Record name | 1,5-decalindione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40301381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Decalindione | |
CAS RN |
13913-82-1 | |
| Record name | 13913-82-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142689 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-decalindione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40301381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



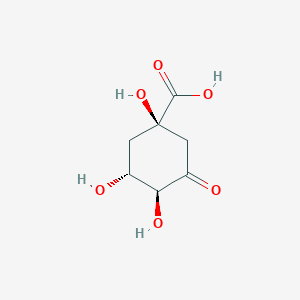
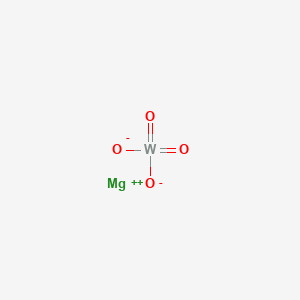
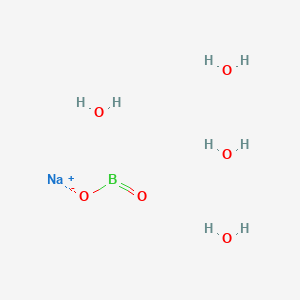
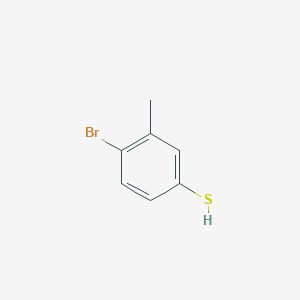
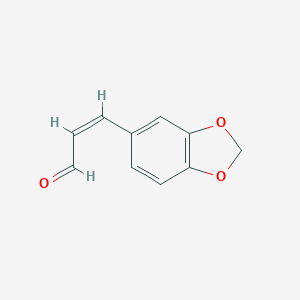
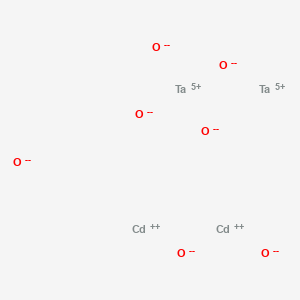
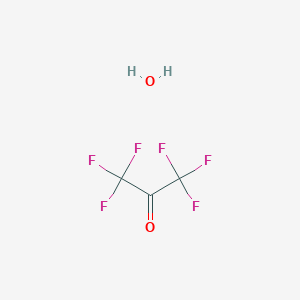
![1-[(4-Ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B76327.png)
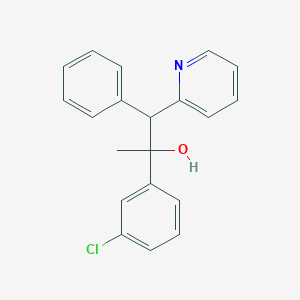


![Methyl-[(2E,4E)-5-(N-methylanilino)penta-2,4-dienylidene]-phenylazanium;hydrochloride](/img/structure/B76335.png)
